2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide

physicochemical_properties solubility regioisomer_comparison

2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide (CAS 676463-95-9) is a 1,2,4-triazole-3-thioacetamide derivative featuring a 2-pyridyl substituent at the triazole 5-position and a primary acetamide group linked via a thioether bridge. It is catalogued under PubChem CID 934561 and ChEMBL ID CHEMBL1457698.

Molecular Formula C9H10N6OS
Molecular Weight 250.28 g/mol
CAS No. 676463-95-9
Cat. No. B12152814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide
CAS676463-95-9
Molecular FormulaC9H10N6OS
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)N
InChIInChI=1S/C9H10N6OS/c10-7(16)5-17-9-14-13-8(15(9)11)6-3-1-2-4-12-6/h1-4H,5,11H2,(H2,10,16)
InChIKeyHSRYVEYULFKKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.8 [ug/mL] (The mean of the results at pH 7.4)

2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide (CAS 676463-95-9) – Core Scaffold Overview for Scientific Procurement


2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide (CAS 676463-95-9) is a 1,2,4-triazole-3-thioacetamide derivative featuring a 2-pyridyl substituent at the triazole 5-position and a primary acetamide group linked via a thioether bridge. It is catalogued under PubChem CID 934561 and ChEMBL ID CHEMBL1457698 [1]. The compound serves as the foundational scaffold for a class of 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides that have been identified as promising anti-inflammatory agents through molecular docking studies targeting cyclooxygenase-2 (COX-2) and validated in in vivo formalin-induced edema models in rats [2]. Its molecular formula is C₉H₁₀N₆OS, with a molecular weight of 250.28 g/mol and a calculated XLogP3 of -0.4 [1].

S
Free acetamide handle – enables direct N‑functionalization for SAR library synthesis
C
2‑Pyridyl regioisomer – supports bidentate metal‑chelation geometry unavailable to 3‑/4‑pyridyl isomers
M
Anti‑inflammatory chemotype – parent scaffold of COX‑2 docking‑prioritized series with reported in vivo model response

Why Generic Substitution Fails for 2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide – The Critical Role of Pyridyl Regioisomerism and the Free Acetamide Handle


Within the 4-amino-5-(pyridyl)-1,2,4-triazole-3-thioacetamide chemotype, the position of the pyridyl nitrogen (2-, 3-, or 4-) fundamentally alters hydrogen-bonding capacity, metal-chelation geometry, and target engagement. The 2-pyridyl isomer presents an intramolecular N(pyridyl)–N(triazole) distance and orientation that supports bidentate metal coordination, a feature that is geometrically inaccessible to the 3- and 4-pyridyl isomers [1]. Furthermore, the target compound bears a free primary acetamide terminus, distinguishing it from the vast majority of published analogs that carry N-aryl substitutions. This free amine handle enables on-demand derivatization for structure–activity relationship (SAR) exploration, whereas pre-substituted analogs lock the user into a fixed pharmacophore and preclude further modular diversification [2]. Procurement of a generic in-class triazole-thioacetamide without verifying pyridyl regioisomerism and the acetamide substitution status risks obtaining a compound with fundamentally different coordination chemistry and synthetic utility.

Pyridyl regioisomerism alters coordination and target engagement
The 2‑pyridyl nitrogen orients toward the triazole ring, enabling a five‑membered chelate. 3‑ and 4‑pyridyl isomers lack this geometry, which may shift metal‑binding properties and pharmacophore recognition.
Pre‑substituted N‑aryl analogs lock diversification
Most published analogs carry N‑aryl acetamide substitutions that prevent further modular derivatization. A generic triazole‑thioacetamide without a free amine may limit SAR exploration and increase synthesis steps.

Quantitative Differentiation Evidence for 2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide (CAS 676463-95-9) vs. Closest Analogs


Physicochemical Differentiation: Solubility Advantage of the 2-Pyridyl Regioisomer vs. 4-Pyridyl Analogs

The target 2-pyridyl isomer exhibits an experimental aqueous solubility of 34.8 µg/mL at pH 7.4 [1]. While direct experimental solubility data for the corresponding 4-pyridyl isomer are not available in the same study, the calculated XLogP3 value of -0.4 for the target compound [1] is approximately 0.5–1.0 log unit lower (more hydrophilic) than typical values reported for 4-pyridyl-substituted triazole-thioacetamide analogs, which generally exhibit XLogP3 values in the range of +0.2 to +0.8 due to reduced hydrogen-bond acceptor capacity of the 4-pyridyl nitrogen. This difference in polarity directly impacts compound handling, DMSO stock preparation, and compatibility with aqueous assay buffers.

Solubility
Class-level inference
34.8 µg/mL (pH 7.4)
4‑pyridyl analogs: XLogP3 +0.2 to +0.8 (estimated); target XLogP3 −0.4
Reported higher aqueous compatibility for cell‑based assays
Comparator experimental solubility data to verify
physicochemical_properties solubility regioisomer_comparison

Metal-Chelation Geometry: 2-Pyridyl Enables Bidentate Coordination Inaccessible to 3- and 4-Pyridyl Isomers

The 2-pyridyl substituent positions the pyridyl nitrogen in close proximity to the triazole N1 or N2 atom, forming a five-membered chelate ring upon metal binding. This bidentate coordination mode has been structurally confirmed for the related compound 4-amino-1,4-dihydro-3-(2-pyridyl)-5-thioxo-1,2,4-triazole, which forms a stable Cu(II) complex exhibiting enhanced cytotoxicity in human cancer cells [1]. In contrast, the 3-pyridyl and 4-pyridyl isomers cannot form an analogous intramolecular chelate due to the unfavorable geometry of the pyridyl nitrogen relative to the triazole ring [2]. The crystal structure of the 4-pyridyl analog (4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione) confirms a dihedral angle of 20.07° between the pyridyl and triazole rings, with the pyridyl nitrogen oriented away from the triazole core, precluding bidentate coordination [2].

Metal chelation
Cross-study comparable
2‑Pyridyl enables bidentate Cu(II) chelation
4‑Pyridyl analog: dihedral 20.07°, pyridyl N oriented away — chelation not possible
Supports metallodrug coordination geometry studies
Cytotoxicity endpoint context requires review
metal_chelation coordination_chemistry regioisomer_comparison

Synthetic Versatility: Free Primary Acetamide as a Modular Diversification Handle vs. Pre-Substituted N-Aryl Analogs

The target compound bears a free primary acetamide group (–CH₂–C(=O)–NH₂), whereas the majority of pharmacologically characterized analogs in this chemotype feature N-aryl substitutions (e.g., N-phenyl, N-(4-chlorophenyl), N-(3,4-dimethoxyphenyl)) [1]. The target compound can be directly alkylated or acylated at the primary amine to generate diverse N-substituted derivatives for SAR exploration, as demonstrated in the synthesis of 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides from the corresponding 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole precursor [2]. Pre-substituted N-aryl analogs, once procured, cannot be further diversified without deprotection or de novo synthesis, limiting their utility as starting materials.

Synthetic handle
Class-level inference
Free primary amine
Pre‑substituted N‑aryl analogs lack orthogonal reactive site
Enables one‑step derivatization for focused library synthesis
Standard amine acylation/alkylation conditions apply
synthetic_versatility building_block derivatization_handle

Validated Anti-Inflammatory Pharmacophore: Molecular Docking and In Vivo Efficacy of the 2-Pyridyl Scaffold

The 2-pyridyl-substituted triazole-thioacetamide chemotype, of which the target compound is the parent scaffold, has been validated through integrated in silico and in vivo studies. Molecular docking into the COX-2 active site identified 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides as the most promising anti-inflammatory candidates among a broader set of 4-amino-1,2,4-triazole-3-thione acetamide derivatives [1]. Subsequent in vivo evaluation in a formalin-induced paw edema model in rats confirmed statistically significant anti-inflammatory activity for this chemotype, with efficacy comparable to reference NSAIDs [2]. While the target compound itself (the free acetamide) was not the final lead, it represents the exact core scaffold that conferred activity in the optimized N-aryl derivatives, making it the appropriate starting point for further SAR campaigns.

Pharmacophore
Supporting evidence
N‑aryl derivatives: in vivo anti‑inflammatory model response comparable to reference NSAIDs; COX‑2 docking prioritization Direct data on free acetamide not available
Reported anti‑inflammatory model‑response context for the 2‑pyridyl scaffold
Scaffold‑level validation; endpoint context to confirm per derivative
anti-inflammatory COX-2_inhibition in_vivo_efficacy

Recommended Application Scenarios for 2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide (CAS 676463-95-9) Based on Quantitative Evidence


Focused Library Synthesis for COX-2-Targeted Anti-Inflammatory Drug Discovery

The free primary acetamide of this compound enables rapid, one-step diversification into N-arylacetamide libraries for SAR exploration targeting cyclooxygenase-2. The 2-pyridyl scaffold has been validated through both molecular docking and in vivo anti-inflammatory studies [2]. Procuring this parent scaffold rather than individual pre-substituted analogs reduces the number of building blocks required and allows systematic exploration of the N-aryl substitution space.

Metallodrug Design Utilizing Bidentate N(pyridyl)–N(triazole) Coordination

The 2-pyridyl substituent uniquely positions the pyridyl nitrogen for bidentate metal chelation with the triazole ring, a feature confirmed in structurally related Cu(II) complexes that exhibit enhanced cytotoxicity [2]. This geometry is inaccessible to 3- and 4-pyridyl isomers [3]. Researchers designing metal-based therapeutics or metal-organic frameworks should select the 2-pyridyl isomer specifically, as procurement of a 3- or 4-pyridyl analog will preclude the desired coordination mode.

Physicochemical Profiling and Aqueous-Compatibility Assays

With an experimental aqueous solubility of 34.8 µg/mL at pH 7.4 and a favorable XLogP3 of -0.4 [2], this compound is suitable for direct use in aqueous buffer-based assays without the need for high DMSO concentrations. This solubility profile is advantageous relative to more lipophilic 4-pyridyl analogs (estimated XLogP3 +0.2 to +0.8), making it the preferred choice for cell-based screening campaigns where compound precipitation can confound results.

Reference Standard for Triazole-Thioacetamide Analytical Method Development

The well-defined structure, available PubChem data (CID 934561, ChEMBL CHEMBL1457698), and characteristic physicochemical descriptors (MW 250.28, XLogP3 -0.4, topological polar surface area 138 Ų) [2] make this compound a suitable reference standard for developing HPLC, LC-MS, or NMR analytical methods applicable to the broader class of 1,2,4-triazole-3-thioacetamide derivatives. Its moderate retention characteristics and distinct UV chromophore (pyridyl-triazole conjugated system) facilitate method transfer and validation.

Application
Selection Property
Validation Focus
COX‑2 pathway research library synthesis
Free acetamide derivatization handle
SAR by N‑aryl substitution; docking consistency
Metallodrug coordination studies
2‑Pyridyl bidentate chelation geometry
Metal‑complex formation; cytotoxicity endpoint review
Aqueous assay compatibility research
Low lipophilicity / aqueous solubility profile
Precipitation control in cell‑based assays
Analytical method development (triazole‑thioacetamides)
Defined chromatographic and spectral properties
HPLC/LC‑MS method transfer and reference standard suitability
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